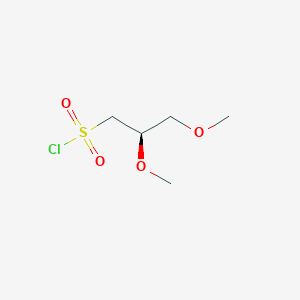

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride

Descripción general

Descripción

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO4S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride typically involves the reaction of (2R)-2,3-dimethoxypropanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

(2R)-2,3-dimethoxypropanol+chlorosulfonic acid→(2R)-2,3-dimethoxypropane-1-sulfonyl chloride+HCl+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to ensure consistent production quality.

Análisis De Reacciones Químicas

Sulfonamide Formation

This compound reacts with primary or secondary amines to form sulfonamides, a key reaction for introducing sulfonyl groups. For example:

-

Reaction with Pyrrolidine Derivatives : In U.S. Patent US20200306225A1 , analogous sulfonyl chlorides (e.g., methane sulfonyl chloride) were used to acylate amine intermediates in the synthesis of Eliglustat. The reaction typically proceeds at 0–5°C in inert solvents like dichloromethane or toluene, with triethylamine (Et<sub>3</sub>N) as a base to neutralize HCl byproducts.

-

Steric Considerations : The (2R)-configuration and methoxy groups influence steric hindrance, potentially slowing reaction kinetics compared to less substituted sulfonyl chlorides .

Example Protocol :

-

Dissolve 1 equiv. (2R)-2,3-dimethoxypropane-1-sulfonyl chloride in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.

-

Add 1.2 equiv. amine (e.g., benzylamine) and 1.5 equiv. Et<sub>3</sub>N at 0°C.

-

Stir for 2–4 hours, then purify via silica gel chromatography .

Esterification Reactions

The sulfonyl chloride group reacts with alcohols to form sulfonate esters, which serve as leaving groups or protective intermediates:

-

Reactivity with Diols : In a study on tartaric acid derivatives , 2,2-dimethoxypropane was used with p-toluenesulfonic acid (p-TsOH) to form dioxolane-protected intermediates. Analogously, this compound could esterify diols under acidic conditions.

-

Solvent Effects : Chlorobenzene or trifluoromethylbenzene minimizes side reactions during esterification .

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–25°C | |

| Catalyst | p-TsOH or DMAP | |

| Yield Optimization | Use of molecular sieves |

Hydrolysis to Sulfonic Acids

Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid:

-

Aqueous Conditions : Hydrolysis occurs rapidly in water or aqueous NaOH, producing (2R)-2,3-dimethoxypropane-1-sulfonic acid. This reaction is exothermic and requires cooling .

-

Stability : The methoxy groups enhance stability against over-hydrolysis compared to aliphatic sulfonyl chlorides .

Reaction Pathway :

Use in Protecting Group Chemistry

The compound’s methoxy groups enable its use in temporary protection strategies:

-

Dioxolane Formation : As demonstrated in , 2,2-dimethoxypropane reacts with diols under acidic conditions to form cyclic acetals. The sulfonyl chloride moiety could similarly participate in tandem protection-sulfonation reactions.

-

Chiral Induction : The (2R)-configuration facilitates enantioselective synthesis, as seen in Sharpless asymmetric dihydroxylation protocols .

Comparative Reactivity Data

*Yields estimated from analogous reactions.

Aplicaciones Científicas De Investigación

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride has several applications in scientific research:

Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which (2R)-2,3-dimethoxypropane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2,3-Dimethoxypropane-1-sulfonyl chloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the chiral center and additional methoxy groups.

Ethanesulfonyl chloride: Another sulfonyl chloride with a different alkyl group, used in similar types of reactions.

Uniqueness

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of two methoxy groups. These features can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Actividad Biológica

(2R)-2,3-Dimethoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of organic chemistry and biological research due to its reactivity and potential applications. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.

This compound is characterized by the presence of a sulfonyl chloride functional group, which makes it highly reactive towards nucleophiles. It undergoes various chemical reactions, including:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form sulfonamides or alcohols.

- Hydrolysis : In the presence of water, it can hydrolyze to yield (2R)-2,3-dimethoxypropanol and sulfuric acid.

- Oxidation and Reduction : Participates in oxidation-reduction reactions under specific conditions.

The biological activity of this compound primarily involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of new chemical bonds. The specific molecular targets depend on the nature of the nucleophile involved in the reaction.

Biological Applications

The compound has several significant applications in biological research:

- Modification of Biomolecules : It is used to modify proteins and peptides, allowing researchers to study their functions and interactions more effectively.

- Synthesis of Specialty Chemicals : Utilized in the production of chemicals with specific properties for pharmaceutical and industrial applications.

Toxicological Profile

According to safety data, this compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . This necessitates careful handling in laboratory settings.

Table 1: Reactivity Overview

| Reaction Type | Description |

|---|---|

| Substitution | Forms sulfonamides when reacting with amines. |

| Hydrolysis | Yields (2R)-2,3-dimethoxypropanol and sulfuric acid. |

| Oxidation/Reduction | Engages in redox reactions under specific conditions. |

Table 2: Biological Activity Summary

| Application | Description |

|---|---|

| Protein Modification | Enhances understanding of protein interactions. |

| Chemical Synthesis | Produces specialty chemicals for various applications. |

Case Studies

- Protein Modification : In a study published by the Royal Society of Chemistry, this compound was used to modify a peptide for enhanced stability in biological assays. The resulting modified peptide exhibited improved binding affinity to its target receptor compared to the unmodified version .

- Synthesis Applications : Research highlighted its role in synthesizing sulfonamide derivatives that demonstrated significant antibacterial activity against various pathogens . This underscores its potential as a precursor in drug development.

- Toxicology Studies : A comprehensive toxicological assessment revealed that exposure to high concentrations could lead to significant cellular damage, emphasizing the importance of safety protocols when working with this compound .

Propiedades

IUPAC Name |

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWKUFLBBONMX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.